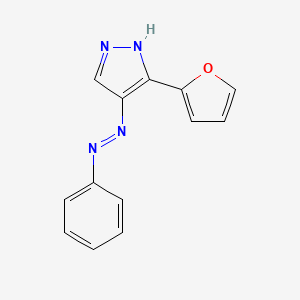

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

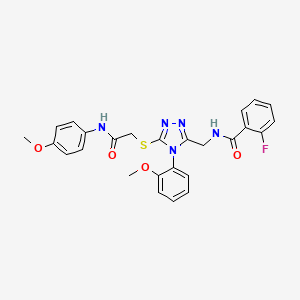

- The compound and its derivatives have been involved in the synthesis of functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4-d]pyridazine derivatives. These processes involve reactions with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives. Further reactions with hydrazine yield pyrazolo[3,4-d]pyridazines or pyrazolylhydrazides, which can be transformed into pyrazolylthiadiazole and pyrazolyloxadiazole derivatives through treatment with phenylisothiocyanate and phenylisocyanate respectively (Dawood, Farag, & Abdel‐Aziz, 2006).

Biological Activities

Aryl-furyl substituted pyrazolines and their N-chloroacetyl derivatives have been synthesized and tested for antibacterial activities using the disk-diffusion technique. These compounds demonstrated antibacterial effects at specific concentrations, highlighting their potential in antimicrobial research (Çetin, Cansiz, & Dığrak, 2003).

Additionally, the synthesis and fungitoxic activity of certain derivatives, such as 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles, have been explored. These compounds, upon reaction with divalent metal ions, form complexes that exhibit growth-inhibiting activity against several phytopathogenic fungi, suggesting their utility in pest management science (Singh, Sangwan, & Dhindsa, 2000).

Antidepressant and Anticonvulsant Activities

- Some 3-(2-furyl)-pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Specific derivatives reduced the duration of immobility times in behavioral tests, while others showed protective effects against maximal electroshock seizure and subcutaneous pentylenetetrazole tests. This indicates the potential of these compounds in developing new therapeutic agents for depression and epilepsy (Ozdemir et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSRWDJUBNKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240196 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338414-22-5 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)